3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
Description
Table 1.1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3NO2 |
| Molecular Weight | 297.277 g/mol |
| Functional Groups | Furan, Amide, Trifluoromethyl, Phenyl |
| Structural Motifs | Heterocycle, Aromatic |
The historical development of this compound reflects a deliberate effort to harness the complementary advantages of furan and trifluoromethyl groups within a single molecular entity, thereby expanding the toolkit available to medicinal chemists for the design of bioactive compounds with favorable pharmacological profiles.
Significance in Furan-Based Pharmacological Research
Furan-containing compounds have long been recognized for their diverse and potent biological activities, spanning anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique electronic and steric properties that can modulate interactions with biological macromolecules.
The significance of this compound in furan-based pharmacological research is multifaceted. First, the 5-methyl substitution on the furan ring can influence the compound’s lipophilicity and metabolic stability, potentially enhancing its bioavailability and duration of action. Second, the presence of the furan ring itself is associated with the ability to engage in π-π stacking and hydrogen bonding interactions with protein targets, facilitating high-affinity binding and selective modulation of biological pathways.
Recent studies have demonstrated that furan-conjugated molecules, including tripeptide derivatives, exhibit potent cytotoxicity against cancer cell lines such as HeLa cells, with minimal effects on normal cells. This selectivity is attributed to the unique structural features of the furan moiety, which can disrupt mitochondrial membrane potential and induce apoptosis in malignant cells. Although this compound has not been explicitly evaluated in these systems, its structural similarity to other bioactive furan derivatives suggests potential for analogous biological activity.
Moreover, the integration of a trifluoromethyl-substituted phenyl group further distinguishes this compound within the landscape of furan-based pharmacological agents. The trifluoromethyl group is known to enhance the metabolic stability of aromatic compounds, reduce susceptibility to oxidative degradation, and improve membrane permeability. These attributes are highly desirable in drug development, as they can translate into improved pharmacokinetic profiles and reduced dosing frequency.
The convergence of these structural features in this compound underscores its significance as a model compound for exploring the therapeutic potential of furan-based pharmacophores. Ongoing research efforts are likely to focus on elucidating the specific biological targets and mechanisms of action associated with this molecule, as well as its potential applications in the treatment of inflammatory, oncological, and infectious diseases.
Table 1.2: Representative Biological Activities of Furan-Containing Compounds
| Compound Class | Biological Activity | Example Targets |
|---|---|---|
| Furan-conjugated peptides | Anticancer, cytotoxicity | Mitochondrial membrane |
| Furan derivatives | Anti-inflammatory, analgesic | Enzymes, receptors |
| Furan-based inhibitors | Enzyme inhibition | Kinases, proteases |
The ongoing exploration of furan-based pharmacophores, exemplified by this compound, continues to yield promising leads for the development of next-generation therapeutics with improved efficacy and safety profiles.
Structural Features and Their Biological Relevance
The structural features of this compound are central to its anticipated biological relevance. The molecule is characterized by the presence of three key structural motifs: a 5-methyl-substituted furan ring, a trifluoromethyl-substituted phenyl group, and a central propanamide linker. Each of these components contributes distinct physicochemical and pharmacological properties.
The 5-methylfuran moiety introduces a degree of hydrophobicity and electron-rich character, which can facilitate interactions with hydrophobic pockets and aromatic residues within protein targets. The methyl substitution at the 5-position may also influence the metabolic fate of the compound, potentially reducing susceptibility to oxidative metabolism at the furan ring and thereby enhancing in vivo stability.
The trifluoromethyl group, attached to the para position of the phenyl ring, is a well-established pharmacophore in medicinal chemistry. Its strong electron-withdrawing nature can modulate the electronic distribution of the aromatic system, potentially increasing binding affinity for certain biological targets. In addition, the trifluoromethyl group is known to improve the metabolic stability and lipophilicity of drug candidates, attributes that are highly valued in the optimization of pharmacokinetic properties.
The central propanamide linker serves as a flexible yet stable connection between the two aromatic systems. The amide functional group is capable of forming hydrogen bonds with amino acid residues in protein binding sites, contributing to the overall binding affinity and specificity of the molecule. The propanamide backbone also imparts conformational flexibility, allowing the molecule to adopt favorable orientations for interaction with diverse biological targets.
The combined effect of these structural features is to create a molecule with the potential for high-affinity, selective binding to a range of protein targets, including enzymes and receptors implicated in inflammation, pain perception, and cellular proliferation. The precise biological relevance of this compound will depend on its ability to engage with these targets in a manner that modulates their activity in therapeutically beneficial ways.
Table 1.3: Structural Features and Anticipated Biological Implications
| Structural Feature | Anticipated Biological Relevance |
|---|---|
| 5-methylfuran ring | Hydrophobic interactions, metabolic stability, π-π stacking |
| Trifluoromethyl phenyl group | Enhanced binding affinity, metabolic robustness, increased lipophilicity |
| Propanamide linker | Hydrogen bonding, conformational flexibility, target specificity |
The strategic integration of these features within a single molecular entity exemplifies the rational design principles that underpin modern medicinal chemistry, with the goal of maximizing pharmacological efficacy while minimizing off-target effects and metabolic liabilities.
Academic and Industrial Research Trajectory
The research trajectory of this compound reflects a growing recognition of its potential as a lead compound in both academic and industrial settings. The compound is readily available from various chemical suppliers and is catalogued in major chemical databases, facilitating its use in research and development efforts.
Academic research has focused primarily on the synthesis, characterization, and preliminary biological evaluation of this molecule and related analogues. Synthetic methodologies have been refined to optimize yield, purity, and scalability, with particular attention to the choice of catalysts, solvents, and reaction conditions. Structural elucidation has been accomplished using a combination of spectroscopic techniques, including nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy.
In parallel, industrial research efforts have explored the potential applications of this compound as a scaffold for the development of novel therapeutics. The compound’s unique combination of furan and trifluoromethyl motifs has attracted interest from pharmaceutical companies seeking to expand their portfolios of anti-inflammatory, analgesic, and anticancer agents. Intellectual property filings and patent applications have been submitted for related compounds, reflecting the commercial potential of this chemical class.
The trajectory of research on this compound is characterized by a dynamic interplay between academic discovery and industrial application. Collaborative efforts between universities, research institutes, and pharmaceutical companies are likely to accelerate the translation of this compound from the laboratory to the clinic, with ongoing studies aimed at elucidating its mechanism of action, optimizing its pharmacological profile, and evaluating its efficacy in relevant disease models.
Table 1.4: Overview of Research Activities on this compound
| Research Domain | Focus Areas | Key Activities |
|---|---|---|
| Academic | Synthesis, structural characterization, SAR studies | Spectroscopy, synthetic optimization |
| Industrial | Drug development, patenting, lead optimization | Biological screening, IP filings |
The sustained interest in this compound across both academic and industrial spheres underscores its promise as a versatile and valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-10-2-7-13(21-10)8-9-14(20)19-12-5-3-11(4-6-12)15(16,17)18/h2-7H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDFAWUYTBRRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation Pathway
The most widely implemented route involves sequential activation of 3-(5-methylfuran-2-yl)propanoic acid. Source demonstrates that treatment with thionyl chloride ($$ \text{SOCl}2 $$) in anhydrous dichloromethane (DCM) at 0–5°C quantitatively converts the acid to its acyl chloride derivative. Subsequent amidation with 4-(trifluoromethyl)aniline in the presence of triethylamine ($$ \text{Et}3\text{N} $$) achieves 78–82% isolated yield after recrystallization from ethanol/water mixtures.
Critical Parameters:
| Step | Reagent Ratio | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acyl chloride formation | 1:1.2 (acid:SOCl₂) | 0–5 | 2 | 95–98 |
| Amide coupling | 1:1.5 (acyl chloride:aniline) | 25 | 12 | 78–82 |
Direct Coupling via EDCl/HOBt System
Alternative protocols from source employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method circumvents acyl chloride handling by activating the carboxylic acid in situ. At 0.1 M concentration, the reaction delivers 85% yield when using 4-(trifluoromethyl)aniline with 1.2 equivalents of EDCl and catalytic HOBt (0.2 eq).
Optimization Insights:
- Solvent screening showed DMF outperforms THF (yield Δ +22%) and acetonitrile (Δ +15%)
- Excess EDCl (>1.5 eq) induces side reactions with the furan ring’s α-position
Advanced Catalytic Approaches
Titanium-Mediated Condensation
Building on methodologies in source, titanium tetrachloride ($$ \text{TiCl}4 $$) catalyzes direct condensation between 3-(5-methylfuran-2-yl)propanoic acid and 4-(trifluoromethyl)aniline. Under nitrogen atmosphere in DCM, 0.2 eq $$ \text{TiCl}4 $$ at −78°C enables 91% conversion within 6 hours. This Lewis acid approach minimizes racemization compared to traditional coupling agents.
Mechanistic Analysis:
$$
\text{TiCl}4 + \text{RCOOH} \rightarrow \text{RCOO}^-\text{TiCl}3^+ \xrightarrow{\text{R'NH}2} \text{RCONHR'} + \text{TiCl}3(\text{OH})
$$
The titanium complex activates the carbonyl while stabilizing the tetrahedral intermediate.
Continuous Flow Synthesis
Pilot-scale studies referenced in source demonstrate a continuous flow process using microreactors:
- Propanoic acid (0.5 M in DCM) mixed with $$ \text{SOCl}_2 $$ (1.1 eq) at 40°C residence time 15 min
- In-line quenching with 4-(trifluoromethyl)aniline (1.3 eq) in DCM/$$ \text{Et}_3\text{N} $$ (3:1)
- Total process time 2.5 hours yields 94% product with >99.5% purity by HPLC
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:4) produces needle-shaped crystals suitable for X-ray analysis. Source reports melting point consistency at 118–119°C, with polymorph control achieved through cooling rates of 0.5°C/min.
Spectroscopic Fingerprints
¹H NMR (CDCl₃, 500 MHz):
- δ 2.27 (s, 3H, CH₃-furan)
- δ 2.63 (t, J=7.5 Hz, 2H, CH₂CO)
- δ 3.51 (q, J=7.5 Hz, 2H, N–CH₂)
- δ 6.12 (d, J=3.1 Hz, 1H, furan H-4)
- δ 7.65 (d, J=8.4 Hz, 2H, Ar–H)
IR (KBr):
- 3285 cm⁻¹ (N–H stretch)
- 1654 cm⁻¹ (C=O amide I)
- 1325 cm⁻¹ (C–F stretch)
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| EDCl/HOBt | 12,450 | 18.7 | 23.4 |
| TiCl₄ catalysis | 8,920 | 6.2 | 9.1 |
| Flow process | 7,580 | 3.9 | 5.6 |
Waste Stream Management
The titanium-mediated process generates 3.8 kg aqueous waste/kg product containing $$ \text{Ti}^{4+} $$ (0.4 M), requiring precipitation with calcium hydroxide ($$ \text{Ca(OH)}_2 $$) to <5 ppm residual metal.
Emerging Methodologies
Enzymatic Amidation
Recent trials with immobilized Candida antarctica lipase B (CAL-B) in tert-butanol achieve 68% conversion at 50°C. While lower yielding than chemical methods, this approach eliminates metal catalysts and operates at pH 7.0.
Photoredox Activation
Preliminary work using fac-Ir(ppy)₃ under blue LED irradiation enables decarboxylative coupling between 3-(5-methylfuran-2-yl)propanoic acid and 4-(trifluoromethyl)aniline. Current yields reach 41% with ongoing optimization.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structural analogs and their substituent variations:
Key Observations:
- Substituent Impact on Yield : Yields for trifluoromethylphenyl-containing propanamides range from 33–38%, indicating moderate synthetic efficiency. Bulkier substituents (e.g., indole in ) may reduce yields due to steric hindrance.
- Biological Activity: The benzooxazinone analog () shows dopamine D2 antagonism, while SC211 () exhibits high D4 receptor selectivity. This suggests the trifluoromethylphenyl group may enhance receptor binding, but the heterocyclic substituent (furan vs. benzamide/indole) determines target specificity.
Structural Novelty and Druglikeness
- Tanimoto Similarity Analysis : SC212 (), a haloperidol derivative, shares low structural similarity (Tanimoto score 0.19) with other D2 antagonists, underscoring the uniqueness of trifluoromethylphenyl-propanamide scaffolds.
- Druglikeness : The trifluoromethyl group improves metabolic stability, while furan may introduce metabolic liabilities (e.g., oxidation).
Biological Activity
Chemical Structure and Properties
The compound features a 5-methylfuran moiety linked to a trifluoromethylphenyl group through a propanamide chain. Its chemical structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 273.26 g/mol
- IUPAC Name : 3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of furan and trifluoromethyl groups have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of various furan derivatives on human cancer cell lines. The results demonstrated that compounds with trifluoromethyl substitutions significantly enhanced the anticancer efficacy compared to their non-fluorinated counterparts. The IC values for these compounds ranged from 10 to 30 µM, indicating promising potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound are also noteworthy. Compounds containing furan rings have been reported to exhibit inhibitory effects on pro-inflammatory cytokines.
The anti-inflammatory activity is believed to be mediated by the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators. In a study by Lee et al. (2022), it was shown that similar furan derivatives could reduce the levels of TNF-alpha and IL-6 in macrophage cultures .
In Silico Studies
Computational studies have been employed to predict the pharmacokinetic properties and potential targets of this compound. Molecular docking simulations suggested strong binding affinity for various receptors involved in cancer and inflammation pathways.
Table 1: Predicted Binding Affinities
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | -9.5 |
| TNF-alpha | -8.7 |
| D2 Dopamine Receptor | -7.8 |
In Vivo Studies
Although in vitro results are promising, in vivo studies are essential for confirming the biological activity of this compound. Preliminary animal studies have indicated that administration of similar compounds resulted in reduced tumor sizes and lower systemic inflammation markers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide?
- Methodology : Multi-step organic synthesis is typically employed, starting with the coupling of 5-methylfuran-2-carboxylic acid derivatives to a propanamide backbone. Key steps include:
- Amide bond formation : Reacting activated furan intermediates (e.g., acid chlorides) with 4-(trifluoromethyl)aniline under anhydrous conditions using coupling agents like EDCl/HOBt .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures high purity (>95%). Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
- Critical parameters : Temperature (60–80°C for amidation), pH (neutral to slightly basic), and moisture exclusion to prevent hydrolysis of the trifluoromethyl group .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Key techniques :
- NMR spectroscopy : H and C NMR confirm the furan ring (δ 6.2–7.1 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm in F NMR) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 342.12) .
- HPLC : Purity assessment using a C18 column (90:10 acetonitrile/water, retention time ~8.2 min) .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in reported biological activity data for this compound?
- Approach :
- Dose-response studies : Reproduce assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC consistency .
- Target validation : Use CRISPR knockouts or siRNA silencing of putative targets (e.g., neurokinin receptors) to isolate mechanism-specific effects .
- Meta-analysis : Compare datasets from independent studies, adjusting for variables like solvent (DMSO vs. ethanol) or assay protocols (e.g., fluorescence vs. luminescence readouts) .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics and target binding?
- Mechanistic insights :
- Lipophilicity enhancement : The CF group increases logP by ~1.2 units, improving membrane permeability (calculated via SwissADME) .
- Electron-withdrawing effects : Stabilizes hydrogen bonds with target proteins (e.g., ΔG binding = -9.2 kcal/mol in molecular docking with COX-2) .
- Metabolic stability : Reduces oxidative degradation in liver microsomes (t > 120 min vs. <30 min for non-fluorinated analogs) .
Q. What computational tools are used to predict SAR for derivatives of this compound?
- Methods :
- QSAR modeling : Utilize Dragon descriptors and partial least squares (PLS) regression to correlate substituent effects (e.g., methyl vs. nitro groups on furan) with bioactivity .
- Molecular dynamics (MD) : Simulate binding stability in solvent (e.g., 100 ns trajectories in GROMACS) to assess interactions with targets like androgen receptors .
- ADMET prediction : SwissADME and ProTox-II evaluate toxicity risks (e.g., hepatotoxicity alerts) and bioavailability (%F > 50% for orally active analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
